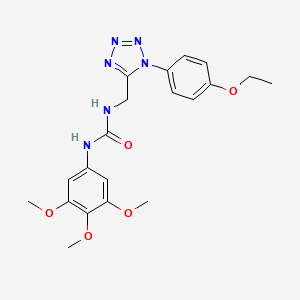

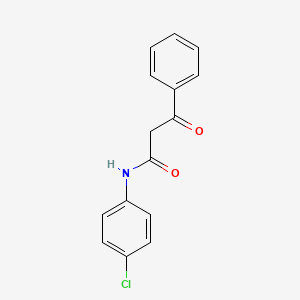

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea, also known as MP-10, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MP-10 belongs to the class of pyrrolidinyl urea compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis in PI3 Kinase Inhibition

A stereoselective synthesis process involving a related potent PI3 kinase inhibitor demonstrates a method for producing enantiomerically pure compounds. This process is crucial for developing selective inhibitors targeting specific biological pathways, such as those involved in cancer cell growth and survival. The precise control over stereochemistry is vital for the efficacy and specificity of potential therapeutic agents (Zecheng Chen et al., 2010).

Antiproliferative Effects on Lung Cancer Cells

The antiproliferative effects of a phenoxypyrimidine urea derivative on non-small cell lung cancer cells highlight the compound's potential as a therapeutic agent. The compound induces apoptosis through both caspase-dependent and -independent pathways and triggers cytoprotective autophagy. This dual mechanism of action, coupled with the ability to suppress tumor growth in vivo, suggests a promising avenue for lung cancer treatment research (Hyo-Sun Gil et al., 2021).

Acetylcholinesterase Inhibition for Neurodegenerative Diseases

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight their potential application in treating neurodegenerative diseases. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research contributes to developing more effective treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995).

Corrosion Inhibition for Industrial Applications

The synthesis, characterization, and examination of cost-effective new Mannich bases as corrosion inhibitors demonstrate their potential to protect mild steel surfaces in acidic environments. The relationship between molecular structure and inhibition efficiencies provides insights for developing more durable and efficient materials for industrial applications (M. Jeeva et al., 2015).

Synthesis of Biologically Active Intermediates

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an important intermediate for creating many biologically active compounds highlights the significance of these chemical processes in the development of new pharmaceuticals and therapeutic agents. This research supports the ongoing exploration of small molecule inhibitors for cancer treatment (Linxiao Wang et al., 2016).

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-26-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-2-8-22-9-11-27-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGFWMFTYKCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![Methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2669933.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)

![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2669948.png)

![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)

![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)